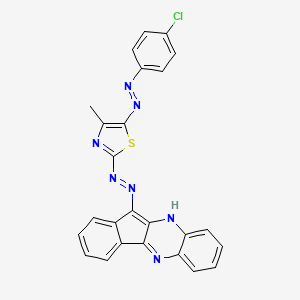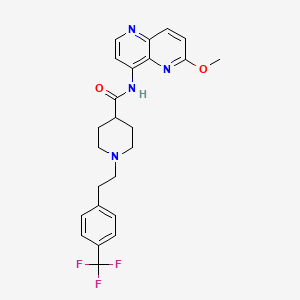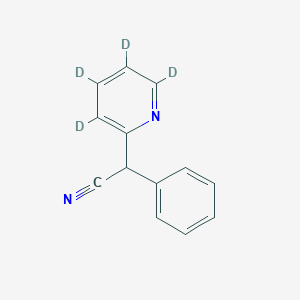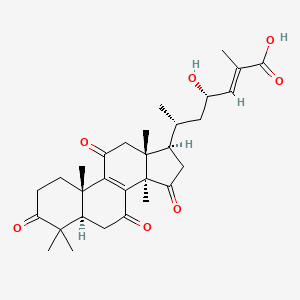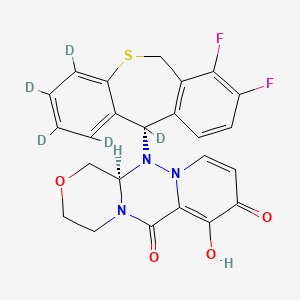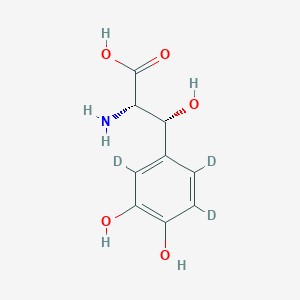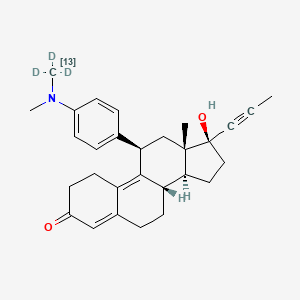
Mifepristone-13C,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mifepristone-13C,d3 is a chemically modified version of Mifepristone, where specific carbon and hydrogen atoms are replaced with their isotopic forms, carbon-13 and deuterium, respectively . This compound is primarily used in scientific research as a stable isotope-labeled compound, which helps in tracing and quantifying the pharmacokinetics and metabolic profiles of Mifepristone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Mifepristone-13C,d3 involves the incorporation of carbon-13 and deuterium into the Mifepristone molecule. This is typically achieved through a series of chemical reactions that replace the standard carbon and hydrogen atoms with their isotopic counterparts . The process often involves the use of labeled precursors and specific reaction conditions to ensure the isotopic labels are correctly incorporated.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic labeling of the final product. The production is typically carried out in specialized facilities equipped to handle isotopic labeling and ensure the stability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Mifepristone-13C,d3 undergoes various chemical reactions similar to its non-labeled counterpart. These include:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Mifepristone-13C,d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying the metabolic pathways and pharmacokinetics of Mifepristone.
Biology: Helps in understanding the biological interactions and effects of Mifepristone at the molecular level.
Medicine: Used in clinical research to study the effects of Mifepristone in various medical conditions, including its role as a glucocorticoid receptor antagonist.
Industry: Employed in the development and testing of new pharmaceuticals and therapeutic agents .
Wirkmechanismus
Mifepristone-13C,d3 exerts its effects by competitively inhibiting the binding of progesterone and cortisol to their respective receptors . This inhibition disrupts the normal hormonal signaling pathways, leading to various physiological effects. The compound’s mechanism of action involves:
Progesterone Receptor Antagonism: Blocks the effects of progesterone, leading to the termination of pregnancy.
Glucocorticoid Receptor Antagonism: Modulates cortisol activity, which is beneficial in conditions like Cushing’s syndrome.
Vergleich Mit ähnlichen Verbindungen
Mifepristone: The non-labeled version of Mifepristone-13C,d3.
Mifepristone-d3: A deuterium-labeled version of Mifepristone.
Mifepristone-d6: Another deuterium-labeled version with more deuterium atoms incorporated.
Uniqueness: this compound is unique due to its dual labeling with both carbon-13 and deuterium. This dual labeling provides enhanced stability and allows for more precise tracing and quantification in metabolic studies compared to single-labeled compounds .
Eigenschaften
Molekularformel |
C29H35NO2 |
|---|---|
Molekulargewicht |
433.6 g/mol |
IUPAC-Name |
(8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-11-[4-[methyl(trideuterio(113C)methyl)amino]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H35NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24-,25+,26-,28-,29-/m0/s1/i3+1D3 |
InChI-Schlüssel |
VKHAHZOOUSRJNA-RWBHSATESA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])N(C)C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@]3(C#CC)O)[C@H]4C2=C5CCC(=O)C=C5CC4)C |
Kanonische SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


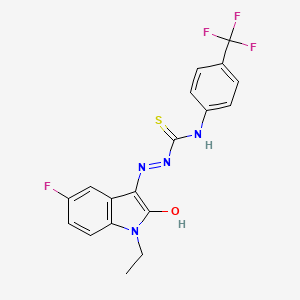

![9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409088.png)
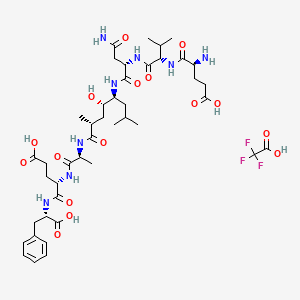

![2,11,20,29,37,38,39,40-Octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-5,6,7,8-tetrasulfonic acid](/img/structure/B12409106.png)
![6-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12409109.png)
